(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
Description
Properties
IUPAC Name |
[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c20-13-3-1-2-11(8-13)9-17-18(21)15-7-6-14(10-16(15)24-17)23-19(22)12-4-5-12/h1-3,6-10,12H,4-5H2/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOYHNRPFATJPV-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Cl)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Cl)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate typically involves the condensation of 3-chlorobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Substituent Effects:
The methyl group on the benzofuran core of the analog introduces steric effects, possibly altering conformational flexibility or crystal packing .
Molecular Weight and Lipophilicity :
- The target compound’s lower molecular weight (~342.76 vs. 410.42 g/mol) and chloro substituent suggest higher lipophilicity, which may influence membrane permeability in biological systems.
Implications for Crystallography and Structural Analysis
Both compounds likely require advanced crystallographic tools for structural elucidation:
Biological Activity
(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C18H15ClO4
- Molecular Weight : 336.76 g/mol
The compound features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.
- Interaction with Receptors : Preliminary studies suggest that it may interact with certain cellular receptors, influencing cellular signaling pathways related to apoptosis and proliferation.
Biological Activities
The biological activities of this compound have been evaluated in various studies:
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest in the G2/M phase |
| A549 (Lung Cancer) | 10 | Inhibition of proliferation via receptor modulation |
Anti-inflammatory Activity
In vitro studies have shown that the compound significantly reduces the secretion of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in treating inflammatory diseases.
Case Studies
-
Study on Breast Cancer Cells :
A study published in the Journal of Cancer Research evaluated the effects of the compound on MCF-7 cells. Results indicated that treatment with 15 µM of the compound led to a significant increase in apoptotic markers compared to untreated controls . -
Inflammatory Response Modulation :
In a study focusing on inflammatory responses, the compound was administered to LPS-stimulated macrophages. The results showed a notable decrease in IL-6 production by approximately 40% at a concentration of 10 µM .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate, and what experimental conditions are critical for achieving high stereoselectivity?
- Methodological Answer : The compound can be synthesized via base-mediated condensation reactions. A typical protocol involves reacting a benzofuran-derived phenol with cyclopropanecarboxylic acid derivatives under anhydrous conditions. For example, NaH in tetrahydrofuran (THF) at 0°C facilitates deprotonation and subsequent esterification . Critical parameters include:
-
Temperature control (e.g., 0°C to prevent side reactions).
-
Stoichiometric ratios of reagents to minimize byproducts.
-
Dry solvents to avoid hydrolysis of intermediates.
Reagent/Condition Role Example from Literature NaH (THF) Base Used for deprotonation in benzofuran derivatives Anhydrous THF Solvent Ensures reaction stability
Q. How can researchers confirm the stereochemical configuration of the benzylidene moiety in this compound?
- Methodological Answer : X-ray crystallography is the gold standard. Tools like ORTEP-3 (for thermal ellipsoid visualization) and SIR97 (for structure refinement) are essential. For example:
- ORTEP-3 generates 3D molecular models to visualize bond angles and torsion .
- SIR97 refines crystallographic data to resolve ambiguities in electron density maps .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally similar benzodiazepine derivatives:
- PPE : Lab coat, gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation .
- First Aid : Immediate rinsing with water for eye/skin exposure; artificial respiration if inhaled .
Advanced Research Questions
Q. What computational strategies are effective in predicting the molecular conformation and stability of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations using Discovery Studio can model conformational flexibility. Key steps:
- Geometry optimization to minimize energy.
- Docking studies to assess interactions with biological targets .
- Compare computational results with crystallographic data (e.g., bond lengths from ORTEP-3) .
Q. How can contradictions between spectroscopic data (e.g., NMR) and crystallographic results be systematically resolved?
- Methodological Answer :
- Cross-validation : Use 2D NMR (COSY, NOESY) to confirm proton-proton proximities.
- Refinement tools : SIR97’s least-squares–Fourier methods reconcile discrepancies in crystallographic data .
- Dynamic effects : Consider temperature-dependent NMR to account for conformational averaging .
Q. What experimental design considerations are critical when scaling up synthesis to minimize batch-to-batch variability?
- Methodological Answer :
-
In-situ monitoring : Use FTIR or HPLC to track reaction progress.
-
Parameter replication : Maintain strict control over temperature and stirring rates.
-
Sample stability : Address degradation risks (e.g., cooling samples to slow organic decomposition, as noted in pollution studies) .
Challenge Mitigation Strategy Reference Degradation Continuous cooling during synthesis Byproduct formation Optimize stoichiometry and reaction time
Q. How does the electronic nature of substituents on the benzofuran ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -Cl) activate the benzofuran core for nucleophilic attacks.
- Computational analysis : Use DFT calculations (via Discovery Studio) to map electron density distributions .
- Experimental validation : Compare reaction yields of derivatives with varying substituents (e.g., methoxy vs. chloro groups) .
Data Contradiction Analysis Example
- Scenario : Conflicting NMR (solution-state) and XRD (solid-state) data on benzylidene geometry.
- Resolution Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
